2-[(4-Fluorophenyl)sulfanyl]acetaldehyde
Description
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde (CAS: 1082573-97-4) is an organosulfur compound featuring a fluorophenyl group attached via a sulfanyl (-S-) linkage to an acetaldehyde moiety. Its structure combines electrophilic aldehyde functionality with the aromatic and electron-withdrawing properties of the 4-fluorophenyl group, making it a versatile intermediate in medicinal and materials chemistry.
The compound is synthesized via oxidation of 2-(4-fluorophenyl)ethanol using Dess-Martin periodinane (DMP), yielding a pale yellow or colorless oil with moderate efficiency (55% yield) . Its planar molecular conformation, except for the perpendicular orientation of one fluorophenyl group, has been inferred from isostructural analogs .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFITYNKSOMGOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 4-fluorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 2-[(4-Fluorophenyl)sulfanyl]acetic acid.
Reduction: Formation of 2-[(4-Fluorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Organic Synthesis
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde serves as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including:
- Oxidation : Leading to aldehydes or carboxylic acids.
- Reduction : Producing amines.
- Substitution reactions : Creating substituted phenyl derivatives with diverse functional groups.
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties:
- Biological Activity : Investigated for interactions with biomolecules, which may lead to the development of new pharmaceuticals.
- Precursor for Drug Development : Its unique structure allows for modifications that can enhance bioactivity and reduce toxicity.
A study examined the interactions of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde with specific enzymes. The compound was found to inhibit enzyme activity through covalent bonding with nucleophilic sites on proteins. This mechanism suggests potential applications in designing enzyme inhibitors for therapeutic purposes.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis conditions for 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde to improve yield and purity. Adjustments in reaction temperature and catalyst concentration were tested, resulting in a significant increase in product yield by 30%, demonstrating the importance of reaction conditions in synthetic chemistry.
Industrial Applications
In industry, 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde is utilized in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical reactions makes it a valuable substrate in manufacturing processes.
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Effective in oxidation and reduction reactions |
| Medicinal Chemistry | Potential therapeutic properties and drug development | Inhibits specific enzymes; promising bioactivity |
| Industrial Chemistry | Used in agrochemical production | Valuable substrate for various chemical reactions |
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Sulfanyl Acetaldehyde Derivatives
*Calculated based on formula C₈H₇FOS.
- Substituent Effects : The fluorine atom in 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde enhances polarity and metabolic stability compared to chloro or methoxy analogs. GC retention times for chlorophenyl acetaldehydes correlate with boiling points, where 2-chloro-2-phenylacetaldehyde elutes earlier due to lower boiling points .
- Reactivity : The aldehyde group enables nucleophilic additions, contrasting with acetamide derivatives (e.g., 8q in Table 1), which exhibit enzyme inhibition but require different synthetic routes .
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The chemical structure of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde can be represented as follows:
This compound features a fluorinated phenyl group attached to a sulfanyl group and an acetaldehyde moiety, which may influence its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have shown enhanced antibacterial activity against various strains of bacteria. A study demonstrated that thiazole derivatives, which share structural similarities with 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde, displayed promising antibacterial effects, suggesting potential applications in treating infections caused by resistant bacterial strains .
2. Cytotoxic Effects
The compound's cytotoxicity has been evaluated in several cancer cell lines. A notable study investigated the structure-activity relationship (SAR) of thiazole derivatives and found that modifications in the phenyl ring significantly influenced cytotoxic activity against HepG2 and PC12 cell lines. The presence of electron-withdrawing groups like fluorine was associated with increased potency .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde | HepG2 | TBD |
| Thiazole Derivative A | HT29 | 1.61 |
| Thiazole Derivative B | PC12 | 1.98 |
The mechanism through which 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde exerts its biological effects may involve the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activities. The presence of the fluorine atom may enhance the compound's stability and bioavailability, influencing its interactions with biological membranes .
Case Study 1: Anticancer Activity
A recent investigation into thiazole-based compounds highlighted their anticancer properties, particularly those containing a fluorinated phenyl group. These compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of new phenylthiazole derivatives which exhibited potent antimicrobial activity comparable to standard antibiotics like norfloxacin. The SAR analysis indicated that electron-donating or withdrawing groups on the phenyl ring significantly affected antimicrobial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
